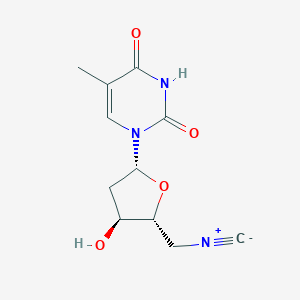
5'-Isocyano-5'-deoxythymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5'-Isocyano-5'-deoxythymidine, also known as ICT, is a nucleoside analog that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that has been synthesized using a variety of methods and has been found to have a range of biochemical and physiological effects.
Applications De Recherche Scientifique
5'-Isocyano-5'-deoxythymidine has been studied extensively for its potential applications in scientific research. It has been found to have antiviral activity against a range of viruses, including HIV, herpes simplex virus, and cytomegalovirus. It has also been found to have anticancer activity, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, 5'-Isocyano-5'-deoxythymidine has been used as a tool in molecular biology research, as it can be incorporated into DNA and RNA and used as a probe to study DNA and RNA synthesis.
Mécanisme D'action
The mechanism of action of 5'-Isocyano-5'-deoxythymidine is not fully understood, but it is thought to involve the inhibition of viral or cancer cell replication by interfering with DNA synthesis. 5'-Isocyano-5'-deoxythymidine is incorporated into DNA and RNA during synthesis, causing chain termination and preventing further replication. Additionally, it has been suggested that 5'-Isocyano-5'-deoxythymidine may inhibit the activity of enzymes involved in DNA synthesis, such as DNA polymerase.
Effets Biochimiques Et Physiologiques
5'-Isocyano-5'-deoxythymidine has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the expression of genes involved in cell proliferation. Additionally, 5'-Isocyano-5'-deoxythymidine has been found to modulate the immune system, enhancing the activity of natural killer cells and T cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5'-Isocyano-5'-deoxythymidine for lab experiments is its versatility. It can be used as a tool in molecular biology research, as well as a potential therapeutic agent for viral infections and cancer. Additionally, it is relatively easy to synthesize and has been found to be stable in a variety of conditions. However, one limitation of 5'-Isocyano-5'-deoxythymidine is its potential toxicity, particularly at high concentrations. Careful dosing and monitoring is necessary to ensure the safety of lab experiments.
Orientations Futures
There are many potential future directions for research on 5'-Isocyano-5'-deoxythymidine. One area of interest is the development of new analogs with improved antiviral and anticancer activity. Additionally, there is potential for the use of 5'-Isocyano-5'-deoxythymidine in combination with other drugs or therapies to enhance its efficacy. Further studies are also needed to fully understand the mechanism of action of 5'-Isocyano-5'-deoxythymidine and its effects on the immune system. Finally, there is potential for the use of 5'-Isocyano-5'-deoxythymidine as a diagnostic tool for viral infections and cancer, as it can be incorporated into DNA and RNA and used as a probe for detection.
Méthodes De Synthèse
There are several methods for synthesizing 5'-Isocyano-5'-deoxythymidine, including the reaction of thymidine with cyanogen bromide and the reaction of 5-iodo-2'-deoxyuridine with potassium cyanate. The most common method involves the reaction of 5-iodo-2'-deoxyuridine with potassium cyanate in the presence of a base, such as triethylamine, to produce 5'-Isocyano-5'-deoxythymidine. This method has been found to be efficient and reproducible, and has been used in many studies to synthesize 5'-Isocyano-5'-deoxythymidine.
Propriétés
Numéro CAS |
132101-22-5 |
|---|---|
Nom du produit |
5'-Isocyano-5'-deoxythymidine |
Formule moléculaire |
C11H13N3O4 |
Poids moléculaire |
251.24 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-4-hydroxy-5-(isocyanomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H13N3O4/c1-6-5-14(11(17)13-10(6)16)9-3-7(15)8(18-9)4-12-2/h5,7-9,15H,3-4H2,1H3,(H,13,16,17)/t7-,8+,9+/m0/s1 |
Clé InChI |
GBWQKYUVGHOFTL-DJLDLDEBSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)C[N+]#[C-])O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C[N+]#[C-])O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C[N+]#[C-])O |
Synonymes |
5'-isocyano-5'-deoxythymidine 5-ICDT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



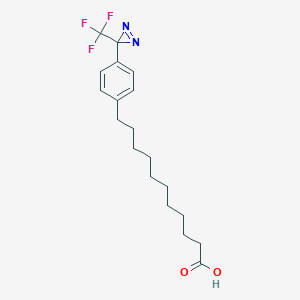
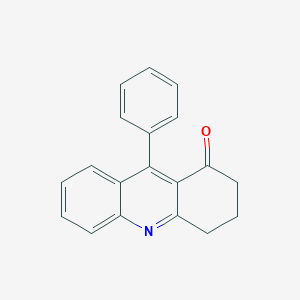
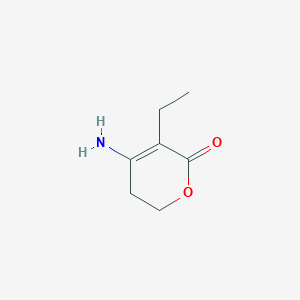
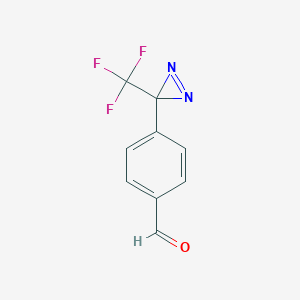
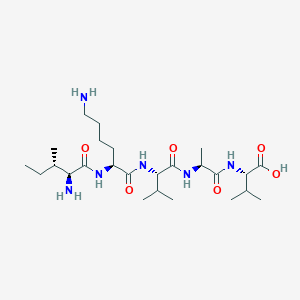
![Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B141184.png)
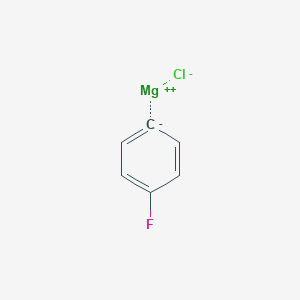
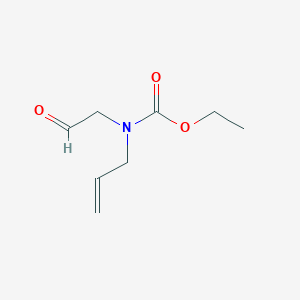
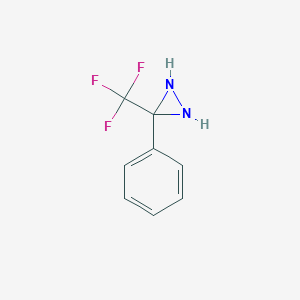
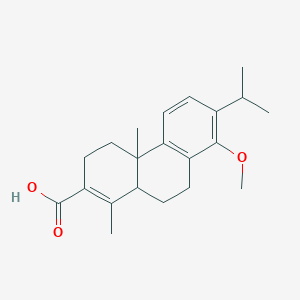
![2,3-Dimethylbenzo[d]thiazol-3-ium methyl sulfate](/img/structure/B141201.png)
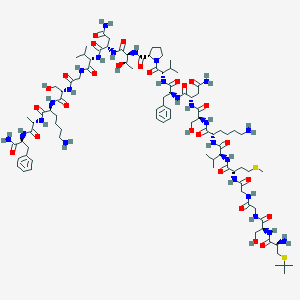
![2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine](/img/structure/B141204.png)
![5-Methyl-octahydro-pyrrolo[3,4-C]pyridine](/img/structure/B141208.png)